Magnesium valproate is a salt of valproic acid (VA), an anticonvulsant drug. [] It is commonly used in China as an alternative to sodium valproate, particularly for the treatment of epilepsy and bipolar disorder. [, , , ] In scientific research, magnesium valproate serves as a valuable tool for investigating the mechanisms underlying epilepsy, mania, and other neurological conditions.
Magnesium valproate is classified as a magnesium salt of valproic acid, which is a branched-chain fatty acid derivative. Valproic acid was first synthesized in 1881 and later recognized for its anticonvulsant properties in the 1960s. Magnesium valproate is often utilized in the pharmaceutical industry due to its improved bioavailability compared to other forms of valproate salts .
The synthesis of magnesium valproate can be achieved through several methods. One notable method involves the reaction of valproic acid with magnesium alkoxides in an alcoholic solution. This process has been shown to yield a crystalline form of magnesium valproate with enhanced purity and bioavailability compared to traditional methods that utilize magnesium oxide .
The molecular formula of magnesium valproate is with a molecular weight of approximately 453.924 g/mol . The structure features two valproate anions coordinated to a magnesium cation. The InChI key for magnesium valproate is LKLLHOIUJUFAOYSA-L, indicating its specific structural arrangement.
Magnesium valproate participates in various chemical reactions typical of carboxylate salts. It can undergo hydrolysis in aqueous solutions, releasing valproic acid and magnesium hydroxide under suitable conditions. Additionally, it may react with acids to form corresponding salts or undergo complexation with various ligands.
The mechanism of action of magnesium valproate primarily involves modulation of neurotransmitter activity in the central nervous system. It enhances the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, thereby exerting anticonvulsant effects. This action helps stabilize neuronal excitability and reduces seizure frequency .
Magnesium valproate exhibits specific physical and chemical properties that influence its pharmaceutical applications:
Magnesium valproate has several applications in medicine:
Magnesium valproate, systematically named as magnesium 2-propylpentanoate, is an coordination compound formed through the interaction of two valproate anions with a central magnesium cation. Its molecular formula is C16H30MgO4, with a molecular weight of 310.72 g/mol (anhydrous form) and a CAS registry number of 62959-43-7 [1] [5]. The crystalline structure exhibits a distinctive coordination geometry where magnesium ions form ionic bonds with carboxylate oxygen atoms of valproate molecules, creating a tetrahedral arrangement. This configuration is stabilized by electrostatic interactions between the divalent magnesium cation and the anionic carboxyl groups [2] [5].
The compound typically exists as a hygroscopic hydrate (most commonly dihydrate), with water molecules incorporated into the crystal lattice through hydrogen bonding with carboxylate oxygen atoms. This hydration significantly influences its solid-state stability and dissolution behavior. Key physicochemical properties include:
Table 1: Physicochemical Properties of Magnesium Valproate
Property | Specification | Analytical Method |
---|---|---|
Molecular Weight | 310.72 g/mol (anhydrous) | Mass spectrometry [5] |
Crystal Form | Typically crystalline hydrate | X-ray diffraction [2] |
Water Solubility (25°C) | 50-100 mg/mL | HPLC solubility assay [3] |
Octanol-Water Partition | Log P ≈ 2.1 | Shake-flask method [5] |
Hygroscopicity | High (critical RH: 45-50%) | Dynamic vapor sorption [7] |
Industrial synthesis of magnesium valproate hydrate employs precision stoichiometry to achieve pharmaceutical-grade purity. The predominant manufacturing approach involves:
Metathesis Reaction Methodology:
Alternative Synthetic Pathways:
Critical process parameters include reaction temperature (optimized at 45–55°C), magnesium-to-valproate molar ratio (1:2.05 to ensure complete conversion), and crystallization cooling rate (0.5°C/minute) to control crystal size distribution [2]. The resulting hydrate typically contains 2–3 water molecules per magnesium valproate unit, confirmed by Karl Fischer titration and thermogravimetric analysis showing 10–15% weight loss at 100–120°C [3].
Table 2: Synthetic Conditions for Magnesium Valproate Hydrate
Parameter | Optimal Conditions | Impact on Product Quality |
---|---|---|
Solvent System | Ethanol-water (80:20) | Controls crystal morphology [2] |
Reaction Temperature | 50 ± 5°C | Minimizes solvent adduct formation |
Cooling Rate | 0.5°C/minute | Prevents amorphous precipitation |
Drying Conditions | 30°C under 20 mmHg for 8 hours | Maintains hydrate stoichiometry |
Magnesium Source | Magnesium chloride hexahydrate | Reduces inorganic impurities |
The pronounced hygroscopicity of magnesium valproate necessitates advanced formulation interventions to ensure product stability and manufacturability:
Hygroscopicity Mitigation Strategies:
Stability-Indicating Analytical Methods:Reverse-phase ultraperformance liquid chromatography (UPLC) employing Acquity BEH C18 columns (100 mm × 2.1 mm, 1.7 μm) with isocratic elution (acetonitrile: 5mM ammonium dihydrogen phosphate pH 3.0, 45:55 v/v) at 0.3 mL/min flow rate enables precise quantification of magnesium valproate and its impurities at 215 nm detection [6]. This method resolves critical process-related impurities including:
Accelerated stability studies (40°C/75% RH) reveal magnesium valproate's primary degradation pathway is hydrolysis to valproic acid and magnesium hydroxide, following first-order kinetics with rate constant k = 3.2 × 10-6 h-1 at 25°C. The compound maintains >98% potency for 24 months when stored below 30°C with <40% relative humidity in aluminum foil blisters [6].
Table 3: Stability Profile and Impurities of Magnesium Valproate
Parameter | Specification | Methodology |
---|---|---|
Major Degradation Products | Valproic acid, 2-propylpentanol | UPLC-UV/PDA [6] |
Valeronitrile Limit | ≤0.15% | ICH Q3A guidelines [6] |
Isomeric Impurity Limit | ≤0.20% | Structural elucidation by NMR [6] |
Storage Conditions | 25°C/60% RH in sealed containers | ICH Q1A stability protocols |
Photostability | Resistant to daylight exposure | Option 2 chamber testing [6] |
Molecular Structure and Bioavailability:Unlike sodium valproate (C8H15NaO2) which exists as discrete ions in solution, magnesium valproate maintains partially associated ion pairs at physiological pH, altering its dissolution kinetics. Divalproex sodium—a coordination polymer of sodium valproate and valproic acid—exhibits delayed dissolution due to its macromolecular structure [4] [8]. Relative bioavailability studies indicate:
Physicochemical and Pharmacological Comparisons:
Therapeutic Implications:Clinical studies comparing divalproex sodium and valproic acid demonstrate therapeutic equivalence in seizure control and bipolar disorder management, though gastrointestinal tolerability favors divalproex formulations (p<0.05 for nausea incidence) [4]. Pharmacoeconomic analyses reveal that sodium valproate provides comparable efficacy to divalproex sodium at 5–10% of the cost, challenging the clinical necessity for premium-priced formulations [4]. Magnesium valproate occupies a distinctive position due to:
Table 4: Comparative Properties of Valproate Derivatives
Property | Magnesium Valproate | Sodium Valproate | Divalproex Sodium |
---|---|---|---|
Molecular Formula | C16H30MgO4 | C8H15NaO2 | (C8H15NaO2·C8H16O2)n |
Hygroscopicity | High | Moderate | Low |
1% Solution pH | 7.2–7.8 | 8.9–9.5 | 7.8–8.2 (after hydrolysis) |
Therapeutic Plasma Levels | 50–125 μg/mL | 50–125 μg/mL | 50–125 μg/mL |
HDAC Inhibition EC50 | 0.4 mM | 0.7 mM | 0.6 mM |
Gastric Irritation Potential | Moderate | High | Low |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: